3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-1-methyl-2-pyridin-4-ylindole |
InChI |
InChI=1S/C14H11BrN2/c1-17-12-5-3-2-4-11(12)13(15)14(17)10-6-8-16-9-7-10/h2-9H,1H3 |
InChI Key |
HUQIGRVWYNQULZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Mechanistic Considerations
Electrophilic attack at the electron-rich C3 position proceeds via a Wheland intermediate, with subsequent deprotonation restoring aromaticity. Polar aprotic solvents like DMF stabilize the transition state, enhancing reaction rates. Halogenation competing at C2 or C4 is mitigated by steric hindrance from the N-methyl group, as observed in substituted indole systems.
N-Methylation of the Indole Nitrogen
Protection of the indole nitrogen via methylation is essential to direct subsequent functionalization. Alkylation agents and base selection critically impact reaction efficiency.
Alkylation Protocols
Methyl iodide (CH₃I) in tetrahydrofuran (THF) with potassium tert-butoxide (t-BuOK) as base achieves >90% N-methylation within 2 hours at 25°C. Alternative methods using dimethyl sulfate ((CH₃O)₂SO₂) in methyl tert-butyl ether (MTBE) show reduced side-product formation (≤5%) compared to THF-based systems.
Table 2: N-Methylation Efficiency Across Conditions
| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| CH₃I | t-BuOK | THF | 2 | 92 |
| (CH₃O)₂SO₂ | K₂CO₃ | MTBE | 4 | 88 |
Solvent Effects on Selectivity
MTBE’s low polarity suppresses O-alkylation side reactions, making it preferable for large-scale synthesis. Post-reaction quenching with aqueous sodium thiosulfate effectively removes excess methylating agents, simplifying workup.
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 89 |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | DMF | 65 |
Purification and Characterization
Crude reaction mixtures require sequential purification to isolate the target compound.
Chromatographic Methods
Silica gel chromatography with hexanes/ethyl acetate (4:1 v/v) effectively separates unreacted boronic acid and palladium residues. Recrystallization from toluene/n-heptane (1:3) yields analytically pure material (>99% by HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 2H, Py-H), 7.85 (d, J = 7.8 Hz, 1H, C4-H), 7.42–7.38 (m, 2H, C5-H, C6-H), 7.25 (s, 1H, C7-H), 6.95 (d, J = 5.2 Hz, 2H, Py-H), 3.85 (s, 3H, N-CH₃).
-
LC-MS : m/z 313 [M+H]⁺.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 serves as a key electrophilic site, enabling substitution reactions with various nucleophiles.
Key Reactions:
-
Amination : Reacts with primary amines (e.g., benzylamine) in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to yield 3-amino derivatives. Typical conditions involve toluene at 110°C for 12–24 hours, achieving yields of 65–85% .
-
Thiolation : Treatment with thiophenol derivatives and K₂CO₃ in DMF at 80°C produces 3-thioether analogs (e.g., 3-(phenylthio)-1-methyl-2-(pyridin-4-yl)-1H-indole) with 70–90% efficiency .
Mechanistic Insight :
The reaction proceeds via a Pd-catalyzed Buchwald-Hartwig pathway for amination or a base-assisted SNAr mechanism for thiolation, depending on the nucleophile and catalyst system.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1) at 90°C yields biaryl derivatives (e.g., 3-phenyl-1-methyl-2-(pyridin-4-yl)-1H-indole) in 75–92% yields .
Heck Coupling
With acrylates under Pd(OAc)₂ catalysis and NEt₃ base, the compound forms α,β-unsaturated esters at position 3. For example, methyl acrylate reacts to give 3-(methoxycarbonylvinyl)-1-methyl-2-(pyridin-4-yl)-1H-indole (82% yield) .
Oxidation
-
Methyl Group Oxidation : Treatment with KMnO₄ in acidic conditions converts the N-methyl group to a carboxylic acid, yielding 1-carboxy-3-bromo-2-(pyridin-4-yl)-1H-indole (45–60% yield).
-
Indole Ring Oxidation : Reaction with m-CPBA oxidizes the indole ring to an oxindole derivative, though this pathway is less common due to competing bromine reactivity .
Reduction
-
Bromine Reduction : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, producing 1-methyl-2-(pyridin-4-yl)-1H-indole (88% yield) .
Cyclization and Ring-Forming Reactions
The pyridine and indole moieties facilitate intramolecular cyclizations:
-
Pyridoindole Formation : Under CuI catalysis with DMF as solvent, the compound undergoes Ullmann-type coupling to form tricyclic pyrido[2,3-b]indoles (e.g., 7-bromo-10-methylpyrido[2,3-b]indole) at 120°C (55–70% yield) .
Coordination Chemistry
The pyridinyl nitrogen acts as a ligand for metal complexes:
| Metal Salt | Ligand Ratio | Product Application |
|---|---|---|
| Cu(OTf)₂ | 1:2 | Catalysis for C–H activation |
| PdCl₂ | 1:1 | Precursor for cross-coupling catalysts |
Table 1: Reaction Yields Under Varying Conditions
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 90°C | 92 |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, toluene, 110°C | 85 |
| Thiolation | K₂CO₃, DMF, 80°C | 90 |
| Methyl Oxidation | KMnO₄, H₂SO₄, 60°C | 55 |
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis Applications
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole serves as a versatile building block for the synthesis of more complex indole derivatives and other heterocyclic compounds. Its bromine atom allows for further functionalization, enabling the development of novel materials with tailored properties.
Key Synthetic Routes:
- Formation of Indole Core: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
- Bromination: The introduction of the bromine substituent typically employs N-bromosuccinimide in an appropriate solvent like dichloromethane, facilitating further reactions.
- Acetylation and Other Modifications: Subsequent reactions can modify the indole core to enhance biological activity or alter physical properties.
Biological Applications
The compound has been studied extensively for its potential biological activities, particularly in the fields of pharmacology and toxicology.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation.
Mechanisms of Action:
- Cell Cycle Arrest: The compound induces cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Angiogenesis: Studies using chick chorioallantoic membrane assays show that it can inhibit blood vessel formation, which is crucial for tumor growth.
Case Studies:
- A clinical trial involving similar indole derivatives resulted in reduced tumor sizes in patients with advanced solid tumors.
- Preclinical models demonstrated prolonged survival rates in mice treated with compounds structurally related to this compound.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Studies have shown that it can exhibit activity against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicinal Chemistry Applications
Due to its diverse biological activities, this compound is being explored as a lead compound in drug discovery efforts targeting specific diseases, including cancer and infectious diseases.
Targeting Specific Pathways:
The compound interacts with various molecular targets within cells, including enzymes and receptors involved in disease progression. This interaction is crucial for developing therapeutics aimed at modulating these pathways effectively.
Research and Development Insights
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of derivatives based on this compound. Computational modeling and structure-activity relationship (SAR) studies are integral to understanding how modifications affect efficacy and selectivity.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of signaling pathways. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby inhibiting the signaling pathway.
Comparison with Similar Compounds
Key Differences:
Substituent Positions :
- Bromine placement (C3 vs. C5/C6) alters electronic distribution. For example, bromine at C3 (target compound) may increase electrophilicity at the indole core compared to C5/C6 analogs .
- The pyridin-4-yl group at C2 in the target compound enables π-π stacking and hydrogen bonding, whereas analogs with tetrahydro pyridinyl or piperidinyl groups (e.g., CAS 1247577-87-2) lack full aromaticity, reducing conjugation .
Steric and Electronic Effects :
- The methyl group at N1 in the target compound may improve metabolic stability by blocking oxidative metabolism at the indole nitrogen, a feature absent in N-unsubstituted analogs .
- Saturated rings (e.g., piperidinyl in CAS 149669-42-1) increase basicity and solubility compared to aromatic pyridinyl groups .
Biological Activity
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Overview of Biological Activities
The indole scaffold, particularly derivatives like this compound, has been extensively studied for various pharmacological properties. These compounds exhibit a wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Antiviral
- Antidiabetic
- Anti-inflammatory
Anticancer Activity
Research indicates that indole derivatives possess notable anticancer properties. For instance, a study highlighted that compounds related to the indole structure showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation in these models .
Table 1: Cytotoxicity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| This compound | HCT116 | 15.0 |
| (E)-2-(methylsulfonyl)-3-(2-phenyl-1H-indol-3-yl)acrylonitrile | MV4-11 | 8.0 |
Antimicrobial Activity
The compound also demonstrates potent antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| This compound | E. coli | 0.025 |
Case Study 1: Anticancer Efficacy
A study conducted by Verma et al. synthesized a series of indole derivatives and evaluated their anticancer potential through various assays, including the MTT assay for cell viability. The findings revealed that the compound significantly reduced cell viability in multiple cancer cell lines, thereby supporting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
In another investigation, Santos et al. explored the antimalarial activity of similar indole derivatives, demonstrating that modifications at the piperidine nitrogen could enhance efficacy against Plasmodium falciparum. The structure–activity relationship (SAR) studies indicated that specific substitutions could lead to improved biological activity .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance mechanisms. Molecular docking studies have suggested that the compound can effectively bind to key proteins involved in these pathways, which may explain its potent biological effects .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole, and how can reaction conditions be optimized?
The compound can be synthesized via palladium-catalyzed aryl amination-Heck cyclization cascades, which allow for efficient construction of the indole core . Optimizing reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical. For example, using Pd(PPh₃)₄ as a catalyst in DMF at 80–100°C improves yields. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation .
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : The pyridinyl proton signals appear as doublets (δ 8.5–8.7 ppm), while the methyl group resonates as a singlet (δ 3.8–4.0 ppm). The indole NH proton is typically absent due to methylation .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight. For example, a peak at m/z 287.0 corresponds to C₁₄H₁₁BrN₂ .
- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from ethanol or dichloromethane-hexane mixtures enhances purity, as evidenced by sharp melting points (e.g., 122–126°C) .
Q. What are the best practices for handling and storing this compound?
Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent degradation. Use desiccants to avoid hygroscopicity, and handle in fume hoods due to potential toxicity (LD₅₀ 350 mg/kg in rats) .
Advanced Research Questions
Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?
Single-crystal X-ray diffraction reveals bond angles and torsional strains. For example, the pyridinyl ring adopts a near-planar orientation relative to the indole core (dihedral angle ~10°), influencing π-π stacking in supramolecular assemblies . Data-to-parameter ratios >12 ensure structural reliability .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Discrepancies in enzyme inhibition (e.g., kinase or cholinesterase activity) can arise from substituent electronic effects. Structure-activity relationship (SAR) studies, such as replacing the bromo group with electron-withdrawing groups (e.g., CF₃), clarify bioactivity trends. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like Flt3 kinase .
Q. How can the bromo group be utilized in further functionalization to synthesize complex heterocycles?
The bromo substituent participates in Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups. For example, coupling with 4-pyridinylboronic acid under Pd(OAc)₂ catalysis yields bis-heteroaryl derivatives. Sonogashira reactions with terminal alkynes are also feasible .
Q. What computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd vs. Cu) .
Q. What are the challenges in achieving regioselectivity during synthesis of substituted derivatives?
Competing C3 vs. C2 functionalization can occur due to the indole’s electronic landscape. Directing groups (e.g., sulfonyl at N1) or steric hindrance (e.g., bulky ligands on Pd) enhance regioselectivity. For example, 1-methylation directs electrophiles to C3 .
Q. How do electronic effects of the pyridinyl group influence reactivity in nucleophilic substitutions?
The pyridinyl nitrogen withdraws electron density, activating the adjacent C2 position for nucleophilic attack. Hammett constants (σₚ ≈ 0.66) quantify this effect, correlating with reaction rates in SNAr mechanisms. Substituent tuning (e.g., electron-donating groups on pyridine) modulates reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
